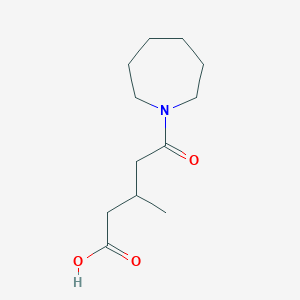
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid, also known as AMOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacological research. The unique chemical structure of AMOPA makes it a promising candidate for the development of new drugs and therapies. In
Mecanismo De Acción
The mechanism of action of 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the modulation of several key biological pathways. It has been shown to interact with the GABAergic system, which is involved in the regulation of neuronal activity. This compound has also been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating various biological pathways and disease models. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful attention must be paid to the dosage and administration of this compound to avoid adverse effects.
Direcciones Futuras
There are several future directions for the research on 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid. One area of interest is the development of new drugs and therapies based on the chemical structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with other biological pathways. Additionally, more research is needed to fully understand the potential toxicity of this compound and to develop safe dosing protocols. Overall, the research on this compound has the potential to lead to the development of new drugs and therapies for a wide range of diseases and conditions.
Métodos De Síntesis
The synthesis of 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid involves a series of chemical reactions. The starting material for the synthesis is 1,5-pentanediamine, which reacts with 3-methyl-2-oxopentanoic acid to form the intermediate product, 5-(azepan-1-yl)-3-methyl-2-oxopentanoic acid. This intermediate product is then treated with acid to obtain the final product, this compound. The overall synthesis method of this compound is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential applications in pharmacological research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a drug delivery system and as a scaffold for the development of new drugs.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
5-(azepan-1-yl)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-10(9-12(15)16)8-11(14)13-6-4-2-3-5-7-13/h10H,2-9H2,1H3,(H,15,16) |
Clave InChI |
IDOJCBYGDJZXFQ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCCCCC1)CC(=O)O |
SMILES canónico |
CC(CC(=O)N1CCCCCC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)